4-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine
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Overview
Description
This would involve a detailed explanation of the compound, including its molecular formula, structure, and any known uses or applications.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve a detailed examination of the compound’s molecular structure, including bond lengths and angles, molecular geometry, and any notable structural features.Chemical Reactions Analysis
This would involve a detailed examination of any known chemical reactions involving the compound, including reaction mechanisms and products.Physical And Chemical Properties Analysis
This would involve a detailed examination of the compound’s physical and chemical properties, including melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Antimicrobial and Anticancer Properties
4-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine and its derivatives exhibit significant potential in antimicrobial and anticancer treatments. Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives, demonstrating higher anticancer activity than the reference drug, doxorubicin, and exhibiting good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Chemosensor Applications
Gao et al. (2018) developed a novel diarylethene containing a 3-(4-methylphenyl)-1H-pyrazol-5-amine, demonstrating excellent fluorescence sensing ability for Al3+ and Zn2+ ions, potentially useful in environmental monitoring and chemical sensing (Gao, Zhang, Li, & Pu, 2018).
Crystallography and Molecular Structure
Kumarasinghe, Hruby, and Nichol (2009) focused on the synthesis and structural analysis of certain pyrazole derivatives, providing insights into molecular conformation and crystal packing, which is crucial for understanding the compound's chemical behavior (Kumarasinghe, Hruby, & Nichol, 2009).
Synthesis and Structural Characterization
Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized isostructural thiazole derivatives with 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole. Their work highlights the synthesis process and the structural features of these compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Anticancer and Antimicrobial Agents
Katariya, Vennapu, and Shah (2021) explored the synthesis of novel pyrazole derivatives with potential as anticancer and antimicrobial agents. They assessed these compounds against a panel of cancer cell lines and pathogenic strains, demonstrating their biological potency (Katariya, Vennapu, & Shah, 2021).
Safety And Hazards
This would involve a detailed examination of any known safety hazards associated with the compound, including toxicity data and any necessary safety precautions.
Future Directions
This would involve a discussion of potential future research directions, including any unanswered questions about the compound or potential new applications.
Please note that this is a general outline and the specific details would depend on the available information about the compound. For a specific compound like “4-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine”, you may need to consult scientific literature or databases for more detailed information. If you have access to a university library, they may be able to help you find more resources. Alternatively, you could consider reaching out to researchers who specialize in this area. They may be able to provide more specific information or point you towards relevant resources.
properties
IUPAC Name |
4-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-6-9(10(12)14-13-6)7-3-2-4-8(11)5-7/h2-5H,1H3,(H3,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOORSUWNFBFXET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20490520 |
Source
|
Record name | 4-(3-Chlorophenyl)-5-methyl-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20490520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine | |
CAS RN |
62538-18-5 |
Source
|
Record name | 4-(3-Chlorophenyl)-5-methyl-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20490520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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